Ssk1

Description

Properties

IUPAC Name |

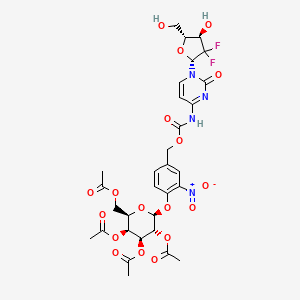

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34F2N4O18/c1-13(39)48-12-21-23(50-14(2)40)24(51-15(3)41)25(52-16(4)42)27(54-21)53-19-6-5-17(9-18(19)37(46)47)11-49-30(45)35-22-7-8-36(29(44)34-22)28-31(32,33)26(43)20(10-38)55-28/h5-9,20-21,23-28,38,43H,10-12H2,1-4H3,(H,34,35,44,45)/t20-,21-,23+,24+,25-,26-,27-,28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQYTWCQXUJEML-XERWOCHESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)COC(=O)NC3=NC(=O)N(C=C3)C4C(C(C(O4)CO)O)(F)F)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)COC(=O)NC3=NC(=O)N(C=C3)[C@H]4C([C@@H]([C@H](O4)CO)O)(F)F)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34F2N4O18 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ssk1 Protein: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Ssk1 protein is a critical response regulator in the High-Osmolarity Glycerol (HOG) signaling pathway, a conserved mitogen-activated protein kinase (MAPK) cascade essential for cellular adaptation to environmental stress in fungi. This technical guide provides a comprehensive overview of the this compound protein, with a particular focus on its function, regulation, and interactions within the HOG pathway. Detailed experimental protocols for studying this compound, quantitative data on its biochemical properties, and visualizations of relevant signaling pathways are presented to facilitate further research and therapeutic development.

Introduction

The ability of organisms to sense and respond to changes in their external environment is fundamental to their survival. In fungi, the High-Osmolarity Glycerol (HOG) pathway is a primary mechanism for adapting to hyperosmotic stress.[1] This pathway culminates in the activation of the Hog1 MAPK, which orchestrates a wide range of cellular responses, including the production and accumulation of glycerol as a compatible osmolyte.[2] The this compound protein, a homolog of bacterial two-component response regulators, plays a pivotal role in the activation of the HOG pathway in response to osmotic and, in some species, oxidative stress.[3] Understanding the intricacies of this compound function is crucial for elucidating the mechanisms of stress response and for identifying potential antifungal drug targets.

This compound Protein: Structure and Function

This compound is a cytoplasmic protein characterized by a prototypical receiver (REC) domain.[4] This domain is the site of phosphorylation, a key event that governs this compound activity. In Saccharomyces cerevisiae, under normal osmotic conditions, this compound is kept in an inactive, phosphorylated state through a phosphorelay system originating from the transmembrane histidine kinase Sln1.[5] This phosphorelay involves the sequential transfer of a phosphoryl group from Sln1 to the phosphotransfer protein Ypd1, and finally to the REC domain of this compound.[6]

Upon hyperosmotic stress, the Sln1 sensor kinase is inactivated, leading to the dephosphorylation of this compound.[5] Unphosphorylated this compound is in its active state and is then capable of binding to and activating the downstream MAPKKKs, Ssk2 and its homolog Ssk22.[7] This activation initiates the MAPK cascade, leading to the phosphorylation and activation of the MAPKK Pbs2, which in turn dually phosphorylates and activates the MAPK Hog1.[1]

In the pathogenic yeast Candida albicans, this compound's role has diverged. While it is involved in the response to oxidative stress through the HOG pathway, its role in osmotic stress adaptation is less critical compared to S. cerevisiae.[3][7] This functional divergence highlights the adaptability of the HOG pathway in different fungal species.

Quantitative Data

The following tables summarize key quantitative data related to the this compound protein and its interactions within the HOG pathway.

| Interaction | Organism | Method | Binding Affinity (Kd) | Reference |

| Ypd1 - this compound-R2 | Saccharomyces cerevisiae | Isothermal Titration Calorimetry | 1.4 µM | [8] |

| Ypd1 - this compound-R2 (W638A) | Saccharomyces cerevisiae | Isothermal Titration Calorimetry | Similar to wild-type | [6] |

| Kinetic Parameter | Reaction | Organism | Method | Value | Reference |

| Forward rate constant (kf) | Ypd1~P → this compound-R2 | Saccharomyces cerevisiae | In vitro phosphotransfer assay | 160 s-1 | [8] |

| Reverse rate constant (kr) | This compound-R2~P → Ypd1 | Saccharomyces cerevisiae | In vitro phosphotransfer assay | Not observed | [8] |

This compound Signaling Pathway

The this compound protein is a central component of the Sln1 branch of the HOG pathway. The following diagram illustrates the signaling cascade from the Sln1 sensor to the Hog1 MAPK.

References

- 1. Analysis of dual phosphorylation of Hog1 MAP kinase in Saccharomyces cerevisiae using quantitative mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Collection | ETH Library [research-collection.ethz.ch]

- 3. A Quantitative Study of the Hog1 MAPK Response to Fluctuating Osmotic Stress in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. seedgenenetwork.net [seedgenenetwork.net]

- 5. The Dynamical Systems Properties of the HOG Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights revealed by the co-crystal structure of the Saccharomyces cerevisiae histidine phosphotransfer protein Ypd1 and the receiver domain of its downstream response regulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uniprot.org [uniprot.org]

An In-depth Technical Guide to the Ssk1 Signaling Pathway in Saccharomyces cerevisiae

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Ssk1 signaling pathway is a critical component of the High-Osmolarity Glycerol (HOG) response in Saccharomyces cerevisiae, a model organism for studying eukaryotic cell signaling. This two-component phosphorelay system acts as a key regulator, translating osmotic stress signals into a downstream MAP kinase cascade activation, ultimately leading to cellular adaptation and survival. Under normal osmotic conditions, the this compound pathway is instrumental in repressing the HOG pathway, a function essential for normal cell growth. Understanding the intricacies of this compound signaling, from its molecular components and kinetic parameters to its potential as a therapeutic target, is crucial for both fundamental biological research and the development of novel antifungal agents. This guide provides a comprehensive overview of the this compound pathway, including its core mechanism, quantitative data, detailed experimental protocols, and its relevance in drug discovery.

The Core this compound Signaling Pathway

The this compound pathway is a multi-step phosphorelay system, conceptually similar to the two-component systems found in prokaryotes. In yeast, it functions primarily as the SLN1 branch of the HOG pathway.[1]

Under Normal Osmolarity (Pathway Off):

-

Sln1 Autophosphorylation: The transmembrane histidine kinase Sln1 is active as a dimer.[2] It autophosphorylates on a conserved histidine residue (His576).[3]

-

Intramolecular Phosphotransfer: The phosphate group is then transferred intramolecularly to an aspartate residue (Asp1144) within the receiver domain of Sln1.[3]

-

Ypd1 Phosphorylation: The phosphate is subsequently transferred from Sln1 to a histidine residue (His64) on the phosphotransfer protein Ypd1.[3][4]

-

This compound Phosphorylation and Inactivation: Phosphorylated Ypd1 (Ypd1

P) transfers the phosphate group to an aspartate residue (Asp554) in the receiver domain of the response regulator this compound.[3] Phosphorylated this compound (this compoundP) is inactive and unable to signal downstream.[5][6] This phosphorylation event effectively represses the HOG pathway.[2]

Under High Osmolarity (Pathway On):

-

Sln1 Inactivation: Hyperosmotic stress is thought to cause a change in turgor pressure, which inactivates the Sln1 kinase.[7]

-

Cessation of Phosphorelay: The inactivation of Sln1 halts the phosphorelay cascade, leading to a decrease in the concentration of this compound~P.

-

This compound Activation: Unphosphorylated this compound accumulates in the cytoplasm.[5]

-

Downstream Kinase Activation: Unphosphorylated this compound binds to the N-terminal regulatory domain of the redundant MAPKKKs, Ssk2 and Ssk22.[4] This interaction relieves autoinhibition and activates Ssk2/Ssk22.

-

MAPK Cascade Activation: Activated Ssk2/Ssk22 then phosphorylate and activate the MAPKK Pbs2, which in turn dually phosphorylates and activates the MAPK Hog1.[5] Activated Hog1 then translocates to the nucleus to initiate transcriptional and other adaptive responses to osmotic stress.[1]

Quantitative Data

A quantitative understanding of the this compound pathway is crucial for systems biology approaches and for predicting the effects of perturbations. The following tables summarize key quantitative parameters of the this compound phosphorelay.

Table 1: Kinetic Parameters of the Sln1-Ypd1-Ssk1 Phosphorelay

| Reaction | Parameter | Value | Reference |

| SLN1-R1 | Kd | 1.4 µM | [8] |

| SLN1-R1 | kforward | 29 s-1 | [8] |

| YPD1~P + this compound-R2 → Products | kforward | 160 s-1 | [8] |

| YPD1~P + SKN7-R3 | Reversible | - | [8] |

| This compound-R2~P + YPD1 | No reverse transfer observed | - | [8] |

Note: R1, R2, and R3 refer to the receiver domains of Sln1, this compound, and Skn7, respectively. The kinetic analysis was performed in vitro using purified protein domains.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound signaling pathway.

Western Blot Analysis of Hog1 Phosphorylation

This protocol is used to assess the activation state of the HOG pathway, which is the primary downstream output of this compound signaling. A decrease in this compound phosphorylation leads to an increase in Hog1 phosphorylation.

1. Yeast Culture and Stress Induction:

- Grow an overnight culture of the desired S. cerevisiae strain in YPD medium at 30°C.

- Inoculate 250 ml of fresh YPD with the overnight culture and grow at 30°C with shaking until the culture reaches an OD600 of 0.9–1.0.

- To induce osmotic stress, harvest cells by centrifugation, wash twice with PBS, and resuspend in YPD medium containing 1 M NaCl.[9]

- Take 50 ml aliquots at designated time points (e.g., 0, 5, 15, 30, 60 minutes).

2. Cell Lysis:

- Immediately mix the 50 ml aliquot with an equal volume of ice-cold stop solution (0.9% NaCl, 1 mM NaN3, 10 mM EDTA, 50 mM NaF) to halt cellular processes.[9]

- Pellet the cells by centrifugation and resuspend in lysis buffer [50 mM Tris-Cl (pH 7.5), 1% sodium deoxycholate, 5 mM sodium pyrophosphate, 0.2 mM sodium orthovanadate, 50 mM NaF, 0.1% SDS, 1% Triton X-100, 0.5 mM PMSF, and 1x protease inhibitor cocktail].[9] The inclusion of phosphatase inhibitors (sodium pyrophosphate, sodium orthovanadate, NaF) is critical.

- Disrupt the cells using a bead-beater with glass beads for 6 cycles of 30 seconds of beating followed by 2 minutes of rest on ice.[9]

3. Protein Quantification and Sample Preparation:

- Clarify the lysates by centrifugation at 12,000 x g for 15 minutes at 4°C.

- Determine the protein concentration of the supernatant using a BCA protein assay kit.[9]

- Normalize protein concentrations for all samples. For each sample, mix 5-20 µg of total protein with an equal volume of 2x SDS-PAGE sample buffer.

- Denature the proteins by boiling at 95°C for 5-10 minutes.[10]

4. SDS-PAGE and Western Blotting:

- Load the denatured samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis under standard conditions.[9]

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

- Block the membrane for 1 hour at room temperature with 5% w/v BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[10] Note: BSA is recommended over non-fat milk for phospho-antibody blotting to reduce background.

5. Antibody Incubation and Detection:

- Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Hog1 (e.g., anti-phospho-p38 MAPK antibody) diluted in 5% BSA/TBST.[9][11]

- Wash the membrane three times for 5 minutes each with TBST.

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[9]

- Wash the membrane three times for 5 minutes each with TBST.

- Develop the blot using an ECL (enhanced chemiluminescence) detection system and image the results.[9]

- For a loading control, the blot can be stripped and re-probed with an antibody against total Hog1.[9]

In Vitro Phosphorelay Assay

This assay reconstitutes the Sln1-Ypd1-Ssk1 phosphorelay in vitro to study the kinetics and mechanism of phosphoryl group transfer. This protocol is synthesized from descriptions of the technique.[5][8][12]

1. Protein Expression and Purification:

- Express and purify the kinase domain of Sln1 (Sln1-HK), the receiver domain of Sln1 (Sln1-R1), full-length Ypd1, and the receiver domain of this compound (this compound-R2) from E. coli. Often, these are expressed as GST or His-tagged fusion proteins to facilitate purification.

2. Phosphorylation of Sln1-R1:

- Incubate purified Sln1-HK with Sln1-R1 in the presence of [γ-32P]ATP and a buffer containing MgCl2 (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM MgCl2, 1 mM DTT).[12]

- The Sln1-HK will autophosphorylate and then transfer the 32P-labeled phosphate to Sln1-R1.

- Separate the phosphorylated Sln1-R1~32P from the Sln1-HK and unincorporated [γ-32P]ATP using affinity chromatography (if tagged differently) or size exclusion chromatography. Add EDTA to the purified Sln1-R1~32P to chelate Mg2+ and prevent dephosphorylation.[12]

3. Phosphotransfer Reaction:

- Initiate the phosphorelay by mixing the purified Sln1-R1~32P with equimolar or varying concentrations of Ypd1 and this compound-R2.

- For kinetic measurements in the millisecond timeframe, a rapid quench flow instrument is required.[13][14]

- At various time points, quench the reaction by adding a quench buffer (e.g., 8% SDS, 80 mM EDTA).[12]

4. Analysis:

- Separate the reaction products (Sln1-R1, Ypd1, this compound-R2) by SDS-PAGE.

- Dry the gel and expose it to a phosphor screen.

- Quantify the amount of radioactivity in each protein band using a phosphorimager. This will show the transfer of the 32P label from Sln1-R1 to Ypd1 and then to this compound-R2 over time.[12]

Yeast Two-Hybrid (Y2H) Assay for this compound Interactions

The Y2H system is a powerful genetic method to identify protein-protein interactions in vivo.[15] This protocol outlines how to screen for proteins that interact with this compound.

1. Bait and Prey Plasmid Construction:

- Bait: Clone the full-length coding sequence of this compound in-frame with the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4 or LexA) in a "bait" vector. This creates a DBD-Ssk1 fusion protein.

- Prey: Construct a cDNA library from S. cerevisiae where the cDNAs are fused to the activation domain (AD) of the same transcription factor in a "prey" vector. This library will express a multitude of AD-fusion proteins.

2. Yeast Transformation and Screening:

- Transform a suitable yeast reporter strain with the bait plasmid (DBD-Ssk1). The reporter strain contains one or more reporter genes (e.g., HIS3, ADE2, lacZ) under the control of a promoter that is recognized by the DBD.

- Confirm that the DBD-Ssk1 bait protein does not autonomously activate the reporter genes. This is a critical control to avoid false positives.

- Transform the bait-containing yeast strain with the prey cDNA library.

- Plate the transformed yeast on a selective medium that lacks specific nutrients (e.g., histidine) to select for colonies where a protein-protein interaction has occurred. The interaction between DBD-Ssk1 and an AD-prey protein reconstitutes a functional transcription factor, leading to the expression of the reporter gene and allowing growth on the selective medium.[15][16]

3. Identification and Validation of Interactors:

- Isolate plasmids from the positive yeast colonies.

- Sequence the prey plasmids to identify the cDNA inserts that encode the interacting proteins.

- Validate the interactions through re-transformation of the identified prey plasmid with the bait plasmid into the reporter strain to confirm the phenotype.

- Perform additional validation experiments, such as co-immunoprecipitation or in vitro binding assays, to confirm the physiological relevance of the interaction.

This compound Signaling and Drug Development

The components of two-component signaling pathways, like the Sln1-Ypd1-Ssk1 system, are absent in mammals, making them attractive targets for the development of novel antifungal drugs with high specificity and potentially low host toxicity.[17]

Therapeutic Rationale:

-

Essential for Virulence: In pathogenic fungi like Candida albicans and Candida auris, the this compound homolog is crucial for virulence, stress adaptation, and resistance to antifungal drugs.[13][18][19] Deletion of this compound in C. auris restores susceptibility to antifungal agents like amphotericin B and caspofungin.[13][20]

-

Fungal-Specific Target: The absence of two-component systems in humans means that inhibitors targeting these pathways are less likely to have off-target effects in the host.[17]

Drug Discovery Strategies:

-

High-Throughput Screening: Screens can be designed to identify small molecules that inhibit the this compound pathway. This could involve using a yeast strain where the HOG pathway is constitutively active (e.g., due to this compound overexpression) and screening for compounds that alleviate the resulting growth inhibition.[19]

-

Targeting Protein-Protein Interactions: The interactions between Sln1-Ypd1 and Ypd1-Ssk1 are potential targets for inhibitory compounds.

-

Inhibiting Downstream Kinases: While not directly targeting this compound, inhibitors of the downstream kinase Hog1 have been developed.[19] These can serve as powerful tools to study the pathway and could have therapeutic potential, although they may have more off-target effects due to the conservation of MAP kinases.

The development of specific inhibitors for the this compound phosphorelay system represents a promising avenue for novel antifungal therapies, particularly in the context of rising drug resistance in pathogenic fungi.

Visualizations

Diagram 1: this compound Phosphorelay Signaling Pathway

References

- 1. youtube.com [youtube.com]

- 2. Effects of osmolytes on the SLN1-YPD1-SSK1 phosphorelay system from Saccharomyces cerevisiae. | Profiles RNS [profiles.ouhsc.edu]

- 3. Yeast HOG1 MAP kinase cascade is regulated by a multistep phosphorelay mechanism in the SLN1-YPD1-SSK1 "two-component" osmosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multistep Phosphorelay Proteins Transmit Oxidative Stress Signals to the Fission Yeast Stress-activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphorelay-Regulated Degradation of the Yeast Ssk1p Response Regulator by the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stork: PKA-mediated phosphorylation of the human K(ATP) channel: separate roles of Kir6.2 and SUR1 subunit phosphorylation [storkapp.me]

- 8. Effects of Osmolytes on the SLN1-YPD1-SSK1 Phosphorelay system from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Design, Synthesis, and Characterization of a Highly Effective Hog1 Inhibitor: A Powerful Tool for Analyzing MAP Kinase Signaling in Yeast | Semantic Scholar [semanticscholar.org]

- 10. blog.addgene.org [blog.addgene.org]

- 11. researchgate.net [researchgate.net]

- 12. A Single-Cell Study of a Highly Effective Hog1 Inhibitor for in Situ Yeast Cell Manipulation [mdpi.com]

- 13. scispace.com [scispace.com]

- 14. my.biologic.net [my.biologic.net]

- 15. Yeast two-hybrid screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bioteach.ubc.ca [bioteach.ubc.ca]

- 17. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

- 18. Yeast two-hybrid liquid screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, Synthesis, and Characterization of a Highly Effective Hog1 Inhibitor: A Powerful Tool for Analyzing MAP Kinase Signaling in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Role of Ssk1 in Fungal Osmoregulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fungal survival is intrinsically linked to its ability to adapt to fluctuating environmental conditions, with osmotic stress representing a significant and frequent challenge. The High Osmolarity Glycerol (HOG) pathway is a critical signaling cascade that governs the primary response to hyperosmotic shock in fungi. At the heart of one of the major branches of this pathway lies Ssk1, a response regulator protein that plays a pivotal role in transducing the osmotic stress signal to the downstream MAP kinase cascade, ultimately leading to the accumulation of the compatible solute glycerol. This technical guide provides an in-depth exploration of the function of this compound in fungal osmoregulation, detailing the molecular mechanisms of the Sln1-Ypd1-Ssk1 phosphorelay system, its interaction with downstream components, and its broader implications in fungal stress resistance and pathogenesis. This document summarizes key quantitative data, provides detailed experimental methodologies for studying this compound, and presents visual diagrams of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Fungi encounter a wide range of osmotic environments. The ability to sense and respond to changes in external osmolarity is crucial for maintaining cell turgor, integrity, and overall viability. The HOG pathway is the principal signaling network responsible for orchestrating the adaptive response to hyperosmotic stress in the model yeast Saccharomyces cerevisiae and is highly conserved across the fungal kingdom. This pathway culminates in the activation of the Hog1 MAP kinase, which in turn regulates a battery of physiological responses, most notably the production and intracellular accumulation of glycerol.

The HOG pathway is activated through two distinct upstream branches: the Sln1-Ypd1-Ssk1 branch and the Sho1 branch. This guide focuses on the Sln1-Ypd1-Ssk1 branch, with a specific emphasis on the function of the this compound response regulator. This compound acts as a molecular switch, controlled by a multi-step phosphorelay system. Understanding the intricate workings of this compound is not only fundamental to our knowledge of fungal stress adaptation but also presents opportunities for the development of novel antifungal strategies.

The Sln1-Ypd1-Ssk1 Phosphorelay System

The Sln1-Ypd1-Ssk1 pathway is a "two-component" signaling system, a common signal transduction mechanism in prokaryotes that has been adapted in fungi. It involves a phosphorelay cascade that ultimately controls the phosphorylation state of this compound.

Under normal osmotic conditions, the transmembrane histidine kinase Sln1 is active and autophosphorylates on a histidine residue. This phosphate group is then transferred to an aspartate residue within Sln1's own receiver domain. Subsequently, the phosphate is relayed to a histidine residue on the phosphotransfer protein Ypd1. Finally, Ypd1 transfers the phosphate to an aspartate residue in the receiver domain of this compound.[1] Phosphorylated this compound is in an inactive state.

Upon hyperosmotic stress, the kinase activity of Sln1 is inhibited. This leads to a decrease in the phosphorylation of the entire phosphorelay system. Consequently, this compound remains in its unphosphorylated, active state.

This compound Function in HOG Pathway Activation

Unphosphorylated this compound is the active form that initiates the downstream MAP kinase cascade. It directly interacts with the N-terminal regulatory domains of the redundant MAP kinase kinase kinases (MAPKKKs), Ssk2 and Ssk22. This interaction relieves the autoinhibition of Ssk2/Ssk22, leading to their activation.

Activated Ssk2/Ssk22 then phosphorylate and activate the MAP kinase kinase (MAPKK) Pbs2. Pbs2, in turn, dually phosphorylates the MAP kinase (MAPK) Hog1 on threonine and tyrosine residues within its activation loop. Phosphorylated Hog1 is the active form of the kinase, which then translocates to the nucleus to regulate the expression of stress-responsive genes, and also phosphorylates cytoplasmic targets to mediate immediate adaptive responses.

Quantitative Data on this compound Function

The following tables summarize key quantitative data related to the function of this compound in fungal osmoregulation.

Table 1: In Vitro Kinetics of the S. cerevisiae Sln1-Ypd1-Ssk1 Phosphorelay System

| Reaction | Parameter | Value | Reference |

| Sln1-R1 | Kd | 1.4 µM | [2] |

| Sln1-R1 | kforward | 29 s-1 | [2] |

| Ypd1 | - | - | - |

| Ypd1 | kforward | 160 s-1 | [2] |

| This compound-R2 | - | Stable Complex | [2] |

Note: R1 and R2 refer to the receiver domains of Sln1 and this compound, respectively.

Table 2: Effect of this compound Deletion on Glycerol and Ethanol Yield in S. cerevisiae

| Strain Background | Genotype | Glycerol Yield (% of Parental) | Ethanol Yield (% of Parental) | Reference |

| ER7A | This compoundΔ | 119% | - | [3] |

| CBS4C | This compoundΔ | 122% | - | [3] |

| ER7A/CBS4C Hybrid | This compound/ssk1Δ | - | - | - |

| ER7A/CBS4C Hybrid | This compoundΔ/ssk1Δ | - | - | - |

Experimental Protocols

Analysis of Hog1 Phosphorylation by Western Blot

This protocol describes the detection of Hog1 phosphorylation in response to osmotic stress, which is a downstream indicator of this compound activity.

Materials:

-

Yeast strains (wild-type and this compoundΔ mutant)

-

YPD medium

-

Sorbitol or NaCl for osmotic stress

-

Trichloroacetic acid (TCA)

-

Glass beads

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38 (recognizes phosphorylated Hog1) and anti-Hog1 (total Hog1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Grow yeast cultures to mid-log phase (OD600 ≈ 0.5-0.8) in YPD medium.

-

Induce osmotic stress by adding sorbitol (e.g., to a final concentration of 1 M) or NaCl. Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Harvest cells by centrifugation and immediately precipitate proteins by resuspending the cell pellet in 20% TCA.

-

Lyse cells by vortexing with glass beads.

-

Pellet the protein precipitate, wash with acetone, and air dry.

-

Resuspend the protein pellet in Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phosphorylated Hog1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To control for protein loading, strip the membrane and re-probe with an antibody against total Hog1.

Yeast Two-Hybrid (Y2H) Assay for this compound Interactions

The Y2H system is a powerful technique to identify protein-protein interactions in vivo. This protocol outlines the general steps for screening for proteins that interact with this compound.[2][4]

Principle: The assay utilizes the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In the Y2H system, the protein of interest (the "bait," e.g., this compound) is fused to the BD, and a library of potential interacting partners (the "prey") is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., HIS3, ADE2, lacZ).

Procedure:

-

Bait and Prey Plasmid Construction:

-

Clone the full-length or a specific domain of this compound into a "bait" vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain.

-

Transform a yeast strain of one mating type (e.g., MATa) with the bait plasmid.

-

A prey library, consisting of a collection of cDNAs fused to the GAL4 activation domain in a "prey" vector (e.g., pGADT7), is transformed into a yeast strain of the opposite mating type (e.g., MATα).

-

-

Mating:

-

The bait-containing yeast strain is mated with the prey library strain. Diploid cells containing both bait and prey plasmids are selected on appropriate medium (e.g., lacking the nutritional markers of both plasmids).

-

-

Screening for Interactions:

-

The diploid yeast are plated on selective medium lacking the nutrient produced by the reporter gene (e.g., histidine).

-

Only yeast cells in which the bait and prey proteins interact will be able to grow on this selective medium.

-

-

Confirmation and Identification of Interactors:

-

Plasmids from the positive colonies are isolated.

-

The prey plasmid is sequenced to identify the interacting protein.

-

The interaction is confirmed by re-transforming the identified prey plasmid with the original bait plasmid and repeating the selection. Specificity is tested by co-transforming with a non-interacting bait protein.

-

Construction of an this compoundΔ Deletion Mutant

Creating a gene deletion mutant is a fundamental technique to study gene function. This protocol describes the creation of an this compound null mutant in S. cerevisiae using a PCR-based homologous recombination method.

Materials:

-

Yeast strain (e.g., BY4741)

-

Plasmid containing a selectable marker gene (e.g., kanMX)

-

High-fidelity DNA polymerase

-

Oligonucleotides with homology to the regions flanking the this compound open reading frame (ORF) and to the selectable marker cassette

-

Lithium acetate/PEG solution for yeast transformation

Procedure:

-

Design Primers: Design forward and reverse primers that are approximately 100 nucleotides long. The 5' ends (40-50 nucleotides) should be homologous to the regions immediately upstream and downstream of the this compound ORF, respectively. The 3' ends (20 nucleotides) should be homologous to the ends of the selectable marker cassette.

-

PCR Amplification of the Disruption Cassette: Use the designed primers and the plasmid containing the selectable marker as a template to PCR amplify the disruption cassette. The resulting PCR product will have the selectable marker gene flanked by sequences homologous to the this compound locus.

-

Yeast Transformation: Transform the wild-type yeast strain with the purified PCR product using the lithium acetate/PEG method.

-

Selection of Transformants: Plate the transformed cells on a selective medium (e.g., YPD containing G418 if using the kanMX marker). Only cells that have successfully integrated the disruption cassette into their genome will be able to grow.

-

Verification of Gene Deletion: Pick individual colonies and verify the correct integration of the disruption cassette and the deletion of the this compound ORF by PCR. Use a combination of primers that bind within the selectable marker and outside the integrated region in the yeast genome.

This compound as a Potential Drug Target

The components of the fungal two-component signaling systems, including this compound, are attractive targets for the development of novel antifungal drugs. This is because these proteins are highly conserved among fungi but are absent in mammals, suggesting that inhibitors of these pathways may have high specificity and low host toxicity.[4] The essential role of the HOG pathway in the virulence of many pathogenic fungi, such as Candida albicans and Cryptococcus neoformans, further highlights the potential of targeting this compound. For instance, deletion of this compound in Candida auris has been shown to restore susceptibility to antifungal drugs like amphotericin B and caspofungin.[4][5][6]

Conclusion

This compound is a central component of the fungal osmoregulatory network. Its function as a phosphorelay-controlled switch is a classic example of sophisticated cellular signaling. The unphosphorylated, active form of this compound triggers the HOG MAP kinase cascade, leading to a robust adaptive response to hyperosmotic stress. The detailed understanding of this compound's mechanism of action, facilitated by the experimental approaches outlined in this guide, not only deepens our fundamental knowledge of fungal biology but also paves the way for the rational design of novel antifungal therapies. Further research into the quantitative aspects of this compound signaling and its role in the context of a complex cellular network will undoubtedly reveal new insights into the remarkable adaptability of fungi.

References

- 1. [PDF] A simple and efficient method for direct gene deletion in Saccharomyces cerevisiae. | Semantic Scholar [semanticscholar.org]

- 2. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

- 4. A Yeast Two-Hybrid approach for probing protein-protein interactions at the centrosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gel Shift Assay Protocol | Rockland [rockland.com]

- 6. bitesizebio.com [bitesizebio.com]

An In-depth Technical Guide to the Ssk1 Protein: Structure, Domains, and Signaling Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ssk1 (Suppressor of Sensor Kinase) is a pivotal response regulator protein in the High Osmolarity Glycerol (HOG) signaling pathway in Saccharomyces cerevisiae and its homologs in other fungi. This pathway is crucial for adaptation to hyperosmotic stress. This compound functions as a phosphorelay protein, receiving a phosphate group from the histidine-containing phosphotransfer protein Ypd1 under low osmolarity conditions, which maintains this compound in an inactive state. Upon hyperosmotic shock, the phosphorelay is inhibited, leading to the accumulation of unphosphorylated, active this compound. Active this compound then binds to and activates the downstream MAP kinase kinase kinase (MAPKKK) Ssk2, initiating a kinase cascade that results in the activation of the MAPK Hog1 and subsequent cellular adaptation. This guide provides a comprehensive overview of the this compound protein, detailing its structure, domains, and its central role in the HOG pathway. It includes quantitative data on protein interactions, detailed experimental methodologies, and visual representations of the signaling cascade and experimental workflows.

This compound Protein Structure and Domains

The this compound protein is a multi-domain protein with a calculated molecular weight of approximately 78.5 kDa, consisting of 712 amino acids in S. cerevisiae.[1] While a full-length experimental structure of this compound is not available in the Protein Data Bank (PDB), a predicted structure has been generated by AlphaFold, which can serve as a valuable model for structural analysis.[2][3] The protein is broadly organized into two major functional regions: an N-terminal domain and a C-terminal receiver (REC) domain.

N-Terminal Domain

The N-terminal region of this compound is less characterized structurally compared to the REC domain. However, functional studies suggest its involvement in the regulation of this compound activity and stability. It is believed to play a role in the dimerization of this compound and may contain motifs that are recognized by the ubiquitin-proteasome system for degradation of the unphosphorylated, active form of the protein.

C-Terminal Receiver (REC) Domain

The C-terminal portion of this compound contains a conserved receiver (REC) domain, which is a common feature of response regulator proteins in two-component signaling systems.[4][5] This domain adopts a characteristic (βα)5 fold, creating a central five-stranded parallel β-sheet surrounded by five α-helices.[4] The active site of the REC domain contains a conserved aspartate residue (Asp554 in S. cerevisiae this compound) which is the site of phosphorylation by Ypd1.[6] This phosphorylation event induces a conformational change in the REC domain that regulates this compound's ability to interact with downstream targets. The REC domain of this compound is responsible for the direct interaction with the N-terminal regulatory domain of the Ssk2 MAPKKK.[7]

This compound in the High Osmolarity Glycerol (HOG) Signaling Pathway

The HOG pathway is a critical signaling cascade that allows yeast cells to respond and adapt to increased external osmolarity. This compound is a key component of the SLN1-YPD1-SSK1 branch of this pathway.

Phosphorelay Mechanism of this compound Regulation

Under normal osmotic conditions, the transmembrane histidine kinase Sln1 is active and autophosphorylates a histidine residue. This phosphate group is then transferred to an aspartate residue on Sln1's own receiver domain, then to a histidine residue on the phosphotransfer protein Ypd1, and finally to the conserved aspartate (Asp554) in the REC domain of this compound.[6] Phosphorylated this compound (this compound~P) is in an inactive conformation and is unable to activate the downstream kinase Ssk2.

Upon hyperosmotic stress, the Sln1 kinase is inactivated. This halts the phosphorelay, leading to a rapid decrease in the concentration of this compound~P and an accumulation of unphosphorylated this compound (this compound-OH).

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Receiver domain structure and function in response regulator proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Insights from Structures of Two-Component Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yeast HOG1 MAP kinase cascade is regulated by a multistep phosphorelay mechanism in the SLN1-YPD1-SSK1 "two-component" osmosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Discovery of the Ssk1 Response Regulator: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery of the Ssk1 response regulator, a critical component of the High-Osmolarity Glycerol (HOG) signaling pathway in yeast. The document outlines the key experiments, presents quantitative data, and provides detailed protocols and pathway diagrams to facilitate a comprehensive understanding of this pivotal discovery in cellular signal transduction.

Introduction: The Quest for Osmosensors

In the early 1990s, researchers sought to understand how eukaryotic cells sense and respond to environmental stress, particularly changes in osmolarity. The budding yeast, Saccharomyces cerevisiae, served as a powerful model organism for these investigations due to its genetic tractability. It was known that yeast cells respond to high external osmolarity by accumulating intracellular glycerol, but the signaling pathways governing this response were largely unknown. The discovery of the HOG pathway and its components, including this compound, was a landmark achievement in elucidating these mechanisms. This compound was identified as a homolog of bacterial two-component response regulators, revealing a conserved signaling strategy from prokaryotes to eukaryotes.[1][2]

The Discovery of this compound: A Genetic Approach

The initial identification of this compound emerged from genetic screens designed to isolate mutants that were sensitive to high osmolarity. These screens were pivotal in identifying key components of the HOG pathway.

Key Experiment: Genetic Screen for High-Osmolarity-Sensitive Mutants

The discovery of this compound was a direct result of a genetic screen to identify suppressors of a mutation in the SLN1 gene. A temperature-sensitive lethal mutant of sln1 (sln1-ts) was used, which is inviable at the restrictive temperature due to constitutive activation of the HOG pathway. Researchers screened for mutations in other genes that could rescue this lethality, leading to the identification of this compound.

Experimental Protocol: Genetic Screen for Suppressors of sln1-ts Lethality

-

Parent Strain: A Saccharomyces cerevisiae strain carrying a temperature-sensitive allele of the SLN1 gene (sln1-ts) was used. This strain is unable to grow at the restrictive temperature (e.g., 37°C).

-

Mutagenesis: The sln1-ts strain was subjected to chemical mutagenesis to induce random mutations in the genome. A common method of the time was treatment with ethyl methanesulfonate (EMS).

-

Cells were grown to the logarithmic phase in YPD medium.

-

Cells were harvested, washed, and resuspended in a buffer solution.

-

EMS was added to a final concentration of 2-3% and incubated for a defined period (e.g., 30-60 minutes) to achieve a desired kill rate (typically 20-50%).

-

The mutagenesis reaction was stopped by the addition of sodium thiosulfate.

-

Mutagenized cells were washed and plated on YPD medium at the permissive temperature (e.g., 25°C) to allow for the recovery of mutants.

-

-

Screening: The mutagenized colonies were then replica-plated onto YPD plates and incubated at the restrictive temperature (37°C).

-

Identification of Suppressors: Colonies that were able to grow at the restrictive temperature were selected as putative suppressors of the sln1-ts lethality. These suppressors contained a second mutation that bypassed the lethal effect of the sln1-ts allele.

-

Genetic Analysis: The suppressor mutants were then subjected to genetic analysis, including backcrosses and complementation tests, to identify the gene responsible for the suppression. This analysis led to the identification of the this compound gene. Loss-of-function mutations in this compound were found to suppress the sln1-ts lethality, indicating that this compound acts downstream of Sln1 in the signaling pathway.

Elucidating the this compound Signaling Pathway

Following its discovery, a series of biochemical and genetic experiments were conducted to place this compound within the broader context of the HOG pathway and to elucidate its mechanism of action. These experiments revealed a novel phosphorelay system.

The Sln1-Ypd1-Ssk1 Phosphorelay

A key breakthrough was the discovery that this compound is regulated by a multi-step phosphorelay system involving the sensor histidine kinase Sln1 and a phosphotransfer intermediate protein, Ypd1.

Experimental Protocol: In Vitro Phosphorelay Assay

This assay was crucial in demonstrating the direct transfer of a phosphoryl group from Sln1 to Ypd1 and then to this compound.

-

Protein Expression and Purification: The cytoplasmic domain of Sln1 (containing the histidine kinase and receiver domains), Ypd1, and the receiver domain of this compound were expressed as recombinant proteins in E. coli and purified.

-

Phosphorylation of Sln1: The purified Sln1 cytoplasmic domain was incubated with [γ-³²P]ATP to allow for autophosphorylation of the histidine kinase domain.

-

Phosphotransfer to Ypd1: Purified Ypd1 was then added to the reaction mixture containing phosphorylated Sln1. Aliquots were taken at different time points and analyzed by SDS-PAGE and autoradiography. The appearance of a radiolabeled band corresponding to Ypd1 demonstrated the transfer of the phosphoryl group from Sln1 to Ypd1.

-

Phosphotransfer to this compound: In a separate experiment, ³²P-labeled Ypd1 was incubated with the purified this compound receiver domain. The transfer of the phosphoryl group to this compound was monitored over time by SDS-PAGE and autoradiography.

Quantitative Data: In Vitro Phosphotransfer

| Donor Protein | Acceptor Protein | Observation | Reference |

| Sln1-P | Ypd1 | Rapid transfer of phosphoryl group | Posas et al., 1996 |

| Ypd1-P | This compound | Efficient transfer of phosphoryl group | Posas et al., 1996 |

This compound Activates the Ssk2 MAPKKK

Genetic evidence suggested that this compound functions upstream of the MAP kinase kinase kinase (MAPKKK) Ssk2. The direct interaction and activation were confirmed using the yeast two-hybrid system and in vitro kinase assays.

Experimental Protocol: Yeast Two-Hybrid Analysis of this compound-Ssk2 Interaction

-

Vector Construction: The coding sequence of this compound was fused to the DNA-binding domain (BD) of the Gal4 transcription factor in a "bait" vector. The coding sequence of SSK2 was fused to the activation domain (AD) of Gal4 in a "prey" vector.

-

Yeast Transformation: A suitable yeast reporter strain (e.g., containing lacZ and HIS3 reporter genes under the control of Gal4-responsive promoters) was co-transformed with the bait and prey plasmids.

-

Interaction Assay: Transformed yeast cells were plated on selective medium lacking histidine and containing X-gal. Growth on the selective medium and the development of a blue color (due to β-galactosidase activity) indicated a direct interaction between this compound and Ssk2.

Visualization of the this compound Signaling Pathway

The following diagrams illustrate the logical relationships and workflows in the discovery of this compound.

Caption: Experimental workflow for the discovery and characterization of this compound.

Caption: The Sln1 branch of the HOG signaling pathway involving this compound.

Quantitative Analysis of this compound Function

While the initial discovery papers focused on the qualitative aspects of the this compound signaling pathway, subsequent studies have provided more quantitative data on the effects of this compound on the downstream components of the HOG pathway.

Table 1: Hog1 Phosphorylation in Response to Osmotic Stress in Wild-Type and Mutant Strains

| Yeast Strain | Osmotic Stress (0.4M NaCl) | Relative Hog1 Phosphorylation | Reference |

| Wild-Type | - | 1.0 | F. Posas et al., 1996 |

| Wild-Type | + | 15.2 | F. Posas et al., 1996 |

| This compoundΔ | + | 1.2 | F. Posas et al., 1996 |

| sln1Δ | - | 14.8 | F. Posas et al., 1996 |

Relative Hog1 phosphorylation was determined by immunoblotting with an anti-phospho-p38 antibody and normalized to the level in unstressed wild-type cells.

Conclusion

The discovery of the this compound response regulator was a seminal finding in the field of cellular signal transduction. It was accomplished through a combination of classical yeast genetics and innovative biochemical approaches. The elucidation of the Sln1-Ypd1-Ssk1 phosphorelay system provided a clear example of a "two-component" signaling pathway in a eukaryotic organism and laid the groundwork for a deeper understanding of how cells sense and respond to their environment. The methodologies developed and refined during the discovery of this compound continue to be valuable tools for researchers in cell biology and drug development. The targeting of such stress response pathways is an active area of research for the development of novel antifungal therapies.

References

The Central Role of Ssk1 in the High Osmolarity Glycerol (HOG) Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The High Osmolarity Glycerol (HOG) pathway is a critical signal transduction cascade in yeast, essential for adaptation to hyperosmotic stress. At the core of one of the two upstream branches of this pathway lies Ssk1, a response regulator protein that acts as a key molecular switch. Under normal osmotic conditions, this compound is maintained in an inactive, phosphorylated state. Upon hyperosmotic shock, a sophisticated phosphorelay system is inhibited, leading to the accumulation of unphosphorylated this compound. This active form of this compound then binds to and activates the downstream MAP kinase kinase kinases (MAPKKKs), Ssk2 and Ssk22, thereby initiating a phosphorylation cascade that culminates in the activation of the MAPK Hog1 and the subsequent cellular response. This technical guide provides an in-depth exploration of the pivotal role of this compound, detailing its mechanism of action, regulation, and interaction with other pathway components. We present quantitative data on the kinetics of the phosphorelay system and protein-protein interactions, detailed experimental protocols for studying this compound function, and visual representations of the signaling pathway and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to the HOG Pathway and the Sln1-Ssk1 Branch

The HOG pathway in Saccharomyces cerevisiae is a model system for understanding MAPK signaling cascades. It is activated by increased extracellular osmolarity and triggers a response primarily centered on the intracellular accumulation of glycerol to counteract water loss. The pathway is comprised of two distinct upstream branches, the SLN1 branch and the SHO1 branch, which converge on the MAPKK Pbs2[1][2].

The SLN1 branch, which is the focus of this guide, operates through a two-component phosphorelay system, a mechanism commonly found in bacteria[2][3]. This branch is particularly important for responding to modest osmotic stress[2]. The core components of this branch are the sensor histidine kinase Sln1, the phosphotransfer protein Ypd1, and the response regulator this compound[3][4]. Under isotonic conditions, Sln1 is active and autophosphorylates a histidine residue. This phosphate group is then transferred to an aspartate residue on Ypd1, and subsequently to an aspartate residue (Asp554) in the receiver domain of this compound[4][5]. Phosphorylated this compound is in an inactive state[6].

Upon hyperosmotic stress, the turgor pressure on the plasma membrane decreases, which is thought to inhibit the kinase activity of Sln1[7][8]. This cessation of the phosphorelay leads to the accumulation of unphosphorylated, active this compound.

The Molecular Mechanism of this compound Activation and Downstream Signaling

The activation of the HOG pathway via the SLN1 branch is critically dependent on the phosphorylation state of this compound.

The Sln1-Ypd1-Ssk1 Phosphorelay System

Under normal osmotic conditions, the continuous phosphotransfer from Sln1 to Ypd1 and then to this compound maintains a pool of phosphorylated this compound (this compound~P), rendering it inactive[6]. The phosphotransfer from Ypd1 to the receiver domain of this compound is a rapid and essentially irreversible reaction, ensuring the efficient inactivation of this compound in the absence of stress[7].

Activation of Ssk2/Ssk22 by Unphosphorylated this compound

Hyperosmotic stress leads to the accumulation of unphosphorylated this compound, which is the active form of the protein[9][10]. Unphosphorylated this compound directly interacts with the N-terminal regulatory domain of the redundant MAPKKKs, Ssk2 and Ssk22[1][7][9][10]. This binding event is thought to induce a conformational change in Ssk2/Ssk22, relieving autoinhibition and allowing for their autophosphorylation and subsequent activation[1][7][9][10]. The interaction is mediated by the C-terminal receiver domain of this compound and a specific binding domain within the N-terminus of Ssk2[1].

The Downstream MAPK Cascade

Once activated, Ssk2 and Ssk22 phosphorylate and activate the MAPKK Pbs2. Pbs2, in turn, dually phosphorylates the MAPK Hog1 on threonine and tyrosine residues within its activation loop. Activated Hog1 then translocates to the nucleus to regulate the expression of stress-responsive genes, and also mediates cytoplasmic responses to promote glycerol production and retention.

Quantitative Data on this compound Function

The following tables summarize key quantitative parameters related to the this compound-mediated signaling cascade.

| Parameter | Value | Interacting Proteins | Method | Reference |

| Kd | 1.4 µM | Sln1-R1~P • Ypd1 | Kinetic Analysis | [7] |

| kcat (phosphotransfer) | 29 s-1 | Sln1-R1~P → Ypd1 | Kinetic Analysis | [7] |

| kcat (phosphotransfer) | 160 s-1 | Ypd1~P → this compound-R2 | Kinetic Analysis | [7] |

| Half-life of this compound~P | > 40 hours (in presence of Ypd1) | This compound~P, Ypd1 | In vitro dephosphorylation assay | [11] |

| Half-life of this compound~P | ~2 hours (in absence of Ypd1) | This compound~P | In vitro dephosphorylation assay | [11] |

Table 1: Kinetic Parameters of the Sln1-Ypd1-Ssk1 Phosphorelay System. This table presents the dissociation constant (Kd) for the Sln1 receiver domain-Ypd1 complex and the catalytic rates (kcat) of phosphotransfer between the components of the phosphorelay system. It also includes the half-life of phosphorylated this compound in the presence and absence of Ypd1, highlighting the protective role of Ypd1.

| Interaction | Method | Key Findings | Reference |

| This compound - Ssk2 | Yeast Two-Hybrid | The C-terminal receiver domain of this compound (amino acids 475-670) is necessary and sufficient for binding to the N-terminal domain of Ssk2 (specifically residues 294-413). | [1] |

| This compound - Ssk2 | In vitro pull-down | The receiver domain of this compound directly binds to the N-terminal region of Ssk2. | [1] |

| This compound - Ssk2 | Co-immunoprecipitation | This compound and Ssk2 interact in vivo. | [1] |

Experimental Protocols

Yeast Two-Hybrid Assay for this compound-Ssk2 Interaction

This protocol is designed to verify the interaction between this compound and Ssk2 using a GAL4-based yeast two-hybrid system.

a. Vector Construction:

-

Bait Plasmid: The full-length coding sequence of this compound is cloned into a pGBKT7 vector, fusing it to the GAL4 DNA-binding domain (DBD).

-

Prey Plasmid: The N-terminal regulatory domain of SSK2 (amino acids 1-450) is cloned into a pGADT7 vector, fusing it to the GAL4 activation domain (AD).

b. Yeast Transformation:

-

The yeast strain AH109, which contains the HIS3 and lacZ reporter genes under the control of GAL4 upstream activating sequences (UAS), is co-transformed with the bait and prey plasmids using the lithium acetate method.

-

As controls, yeast are transformed with the bait plasmid and an empty prey vector, and vice versa.

c. Interaction Assay:

-

Transformed yeast are plated on synthetic defined (SD) medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for the presence of both plasmids.

-

To assay for interaction, colonies are replica-plated onto SD medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His). Growth on this medium indicates an interaction that has activated the HIS3 reporter.

-

A quantitative β-galactosidase assay is performed on colonies grown on selective media to measure the activation of the lacZ reporter gene, providing a more quantitative measure of the interaction strength.

In Vitro Kinase Assay for Ssk2 Activation by this compound

This protocol details the reconstitution of this compound-dependent Ssk2 activation and subsequent phosphorylation of Pbs2.

a. Protein Purification:

-

Recombinant full-length this compound, GST-tagged Ssk2, and a kinase-dead mutant of Pbs2 (Pbs2-K389M) to be used as a substrate are expressed in and purified from E. coli.

b. In Vitro Reaction:

-

In a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), purified GST-Ssk2 is incubated with purified this compound.

-

The reaction is initiated by the addition of ATP (containing γ-³²P-ATP for radioactive detection).

-

Kinase-dead Pbs2-K389M is added to the reaction mixture to serve as a substrate for activated Ssk2.

-

The reaction is incubated at 30°C for a specified time course (e.g., 0, 10, 20, 30 minutes).

c. Analysis:

-

The reaction is stopped by the addition of SDS-PAGE sample buffer.

-

Proteins are separated by SDS-PAGE, and the gel is dried.

-

Phosphorylation of Ssk2 (autophosphorylation) and Pbs2-K389M is detected by autoradiography. The intensity of the phosphorylated bands can be quantified using densitometry.

Western Blot Analysis of Hog1 Phosphorylation

This protocol describes the detection of Hog1 phosphorylation in yeast cells upon osmotic stress, which is an indicator of upstream this compound activity.

a. Yeast Culture and Stress Induction:

-

Yeast cells are grown to mid-log phase in YPD medium.

-

Osmotic stress is induced by adding NaCl to a final concentration of 0.4 M.

-

Samples are collected at various time points (e.g., 0, 5, 10, 30, 60 minutes) after stress induction.

b. Protein Extraction:

-

Cell pellets are rapidly harvested and lysed using methods such as glass bead disruption or alkaline lysis in the presence of phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

c. Western Blotting:

-

Protein concentration in the lysates is determined using a Bradford or BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with 5% BSA in TBST.

-

The membrane is incubated with a primary antibody specific for the dually phosphorylated (active) form of Hog1 (anti-phospho-p38 MAPK antibody).

-

A separate blot or a stripped and re-probed blot is incubated with a primary antibody that recognizes total Hog1, regardless of its phosphorylation state, to serve as a loading control.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized by autoradiography or a digital imaging system. The ratio of phosphorylated Hog1 to total Hog1 can be quantified.

Visualizing this compound's Role in the HOG Pathway

Signaling Pathway

Caption: The Sln1-Ssk1 branch of the HOG signaling pathway.

Experimental Workflow: In Vitro Kinase Assay

Caption: Workflow for the in vitro Ssk2 activation assay.

Logical Relationship: this compound Activation

Caption: Logical flow of this compound activation under hyperosmotic stress.

Conclusion and Future Directions

This compound stands as a central regulatory node in the HOG pathway, exquisitely controlled by a phosphorelay system that translates changes in external osmolarity into a robust signaling output. The binary switch-like behavior of this compound, governed by its phosphorylation state, ensures a clear transition between inactive and active states of the downstream MAPK cascade. For drug development, targeting the specific protein-protein interaction between this compound and Ssk2/Ssk22 could offer a highly specific means of modulating the HOG pathway, which is implicated in the stress response and virulence of some pathogenic fungi.

Future research should focus on obtaining high-resolution structural information of the this compound-Ssk2 complex to better understand the allosteric activation mechanism. Furthermore, a more precise quantification of the in vivo stoichiometry and binding affinities of the pathway components will be crucial for the development of accurate mathematical models to predict pathway behavior and potential drug targets. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers aiming to further unravel the complexities of the HOG pathway and the critical role of this compound.

References

- 1. embopress.org [embopress.org]

- 2. A docking site determining specificity of Pbs2 MAPKK for Ssk2/Ssk22 MAPKKKs in the yeast HOG pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ssk1p-Independent Activation of Ssk2p Plays an Important Role in the Osmotic Stress Response in Saccharomyces cerevisiae: Alternative Activation of Ssk2p in Osmotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two activating phosphorylation sites of Pbs2 MAP2K in the yeast HOG pathway are differentially dephosphorylated by four PP2C phosphatases Ptc1–Ptc4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 7. embopress.org [embopress.org]

- 8. Diversity in Genetic In Vivo Methods for Protein-Protein Interaction Studies: from the Yeast Two-Hybrid System to the Mammalian Split-Luciferase System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of the yeast SSK2 MAP kinase kinase kinase by the this compound two-component response regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of the yeast SSK2 MAP kinase kinase kinase by the this compound two-component response regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A split enhanced green fluorescent protein-based reporter in yeast two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]

Ssk1 Homolog in Candida albicans: A Technical Guide to a Key Stress Response Regulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candida albicans, an opportunistic fungal pathogen, poses a significant threat to human health, particularly in immunocompromised individuals. Its ability to adapt to hostile host environments is crucial for its virulence. The High-Osmolarity Glycerol (HOG) signaling pathway is a key player in this adaptation, and the Ssk1 response regulator protein is a critical component of this pathway. This technical guide provides an in-depth overview of the this compound homolog in Candida albicans, focusing on its central role in the oxidative stress response, virulence, and cell wall integrity. This document details the signaling cascade, summarizes key quantitative data on gene regulation, and provides detailed experimental protocols for studying this compound function, offering a valuable resource for researchers and professionals in mycology and antifungal drug development.

Introduction

The this compound protein in Candida albicans is a homolog of the Saccharomyces cerevisiae this compound, a response regulator protein in the two-component signal transduction system. In fungi, these systems are crucial for sensing and responding to a variety of environmental stresses. In C. albicans, this compound is a key upstream component of the HOG Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] Unlike in S. cerevisiae where its primary role is in osmoadaptation, the C. albicans this compound is indispensable for the oxidative stress response.[3][4] Deletion of the this compound gene leads to a dramatic increase in sensitivity to oxidants, a significant reduction in virulence, and altered cell wall architecture.[1][2][3][5] These phenotypes underscore the potential of this compound and the HOG pathway as targets for novel antifungal therapies.

The this compound Signaling Pathway

The this compound protein functions as a phosphorelay protein that, upon activation by upstream histidine kinases in response to environmental stimuli, transmits the signal to the downstream MAPK cascade. In C. albicans, the primary role of this compound is to activate the Hog1 MAPK in response to oxidative stress.[3]

Oxidative Stress Signaling

Under conditions of oxidative stress, such as exposure to hydrogen peroxide (H₂O₂), this compound is required for the phosphorylation and subsequent activation of the Hog1 MAP kinase.[3] This activation is crucial for the transcriptional response that allows the cell to cope with and overcome the damaging effects of reactive oxygen species (ROS). Interestingly, this compound's role in osmotic stress is less critical, as Hog1 can be phosphorylated in an this compound-independent manner under high osmolarity conditions.[3][6] Recent studies also suggest a scaffolding role for this compound, promoting the interaction between the upstream kinases Ssk2 and Pbs2, which is important for maintaining a basal level of Hog1 phosphorylation.[7][8]

Quantitative Data on this compound-Mediated Gene Regulation

Microarray and RT-PCR analyses of this compound null mutants have revealed a significant number of genes whose expression is regulated by this compound, particularly those involved in stress response and cell wall biogenesis.

Genes Differentially Regulated in this compoundΔ/Δ Mutant

The following table summarizes the fold changes in the expression of key genes in an this compoundΔ/Δ mutant compared to the wild-type strain under standard growth conditions.

| Gene | Function | Fold Change in this compoundΔ/Δ | Reference |

| Up-regulated | |||

| AHP1 | Alkyl hydroperoxide reductase | >3.0 | [3] |

| HSP12 | Heat shock protein | >3.0 | [3] |

| PYC2 | Pyruvate carboxylase | >3.0 | [3] |

| GPH1 | Glycogen phosphorylase | >3.0 | [3] |

| FLO1 | Cell surface flocculin | >3.0 | [3] |

| MNN4-4 | Mannosyltransferase | >3.0 | [3] |

| CHK1 | Histidine kinase | >3.0 | [3] |

| Down-regulated | |||

| ALS1 | Agglutinin-like sequence 1 (Adhesin) | <0.33 | [3] |

Genes Down-regulated in this compound Point Mutants During Stress

Transcriptional profiling of this compound point mutants has provided further insight into its function. The D556N mutation, affecting the putative phosphorylation site, leads to increased sensitivity to oxidative stress.

| Gene | Function | Fold Change in D556N Mutant (vs. WT under H₂O₂ stress) | Reference |

| SOD1 | Superoxide dismutase | Down-regulated | [9][10] |

| CAP1 | Transcription factor (oxidant adaptation) | Down-regulated | [9][10] |

| GLR1 | Glutathione reductase | Down-regulated | [9][10] |

| GSH1 | Glutathione biosynthesis | Down-regulated | [9][10] |

| GSH2 | Glutathione biosynthesis | Down-regulated | [9][10] |

The D513K mutation impairs the yeast-to-hyphal transition and results in the downregulation of genes associated with morphogenesis.

| Gene | Function | Differential Expression Ratio (D513K/WT in hyphal inducing medium) | Reference |

| HYR1 | Hyphal regulated protein | 0.33 | [1] |

| HWP1 | Hyphal cell wall protein | 0.37 | [1] |

| ECE1 | Cell elongation protein | 0.31 | [1] |

| MSB1 | Cell polarity-related protein | 0.28 | [1] |

| TUP1 | Repressor of hyphal formation | 0.14 | [1] |

| EFG1 | Transcription factor, hyphal growth | 0.19 | [1] |

| CPH1 | Transcription factor, hyphal growth | 0.2 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound function. The following sections provide protocols for key experiments.

Construction of an this compound Deletion Mutant

The "Ura-blaster" protocol is a widely used method for gene disruption in C. albicans.[11]

Protocol:

-

Construct the disruption cassette: Amplify the 5' and 3' flanking regions of the this compound open reading frame (ORF) by PCR. Clone these fragments on either side of the hisG-URA3-hisG cassette from plasmid p5921.

-

First transformation: Transform a URA3 auxotrophic strain of C. albicans (e.g., CAI4) with the linearized disruption cassette.

-

Selection of heterozygotes: Select for Ura⁺ transformants on synthetic dextrose (SD) medium lacking uracil. Screen for correct integration at the this compound locus by PCR and Southern blot analysis to identify heterozygous mutants (this compound/ssk1Δ::hisG-URA3-hisG).

-

URA3 marker excision: Grow the heterozygous mutant on medium containing 5-fluoroorotic acid (5-FOA) to select for cells that have excised the URA3 marker via homologous recombination between the hisG repeats.

-

Second transformation: Transform the resulting Ura⁻ heterozygote with the same disruption cassette.

-

Selection of homozygotes: Select for Ura⁺ transformants on SD-Ura medium.

-

Confirmation: Screen for homozygous null mutants (this compoundΔ::hisG/ssk1Δ::hisG-URA3-hisG) by PCR and Southern blot analysis.

Oxidative Stress Sensitivity Assay

Materials:

-

Yeast extract-peptone-dextrose (YPD) agar plates

-

Hydrogen peroxide (H₂O₂), t-butyl hydroperoxide, menadione, or potassium superoxide

-

C. albicans strains (wild-type, this compoundΔ/Δ, and complemented strain)

-

Spectrophotometer

-

Microplate reader

Protocol:

-

Grow overnight cultures of C. albicans strains in YPD broth at 30°C.

-

Adjust the cell density of each culture to an OD₆₀₀ of 1.0.

-

Prepare 10-fold serial dilutions of each cell suspension.

-

Spot 5 µL of each dilution onto YPD agar plates containing various concentrations of the desired oxidant (e.g., 5 mM H₂O₂).

-

Incubate the plates at 30°C for 24-48 hours and document the growth. The this compoundΔ/Δ mutant will show significantly reduced growth compared to the wild-type and complemented strains.[3]

Hog1 Phosphorylation Assay (Western Blot)

Materials:

-

C. albicans strains

-

YPD broth

-

Hydrogen peroxide (H₂O₂) or NaCl

-

Protein extraction buffer

-

Primary antibody: anti-phospho-p38 MAPK (recognizes phosphorylated Hog1)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescence detection reagents

Protocol:

-

Grow C. albicans cultures to mid-log phase (OD₆₀₀ ≈ 1.0).

-

Induce stress by adding the stressor (e.g., 10 mM H₂O₂ or 1.5 M NaCl) for a specified time (e.g., 10 minutes).

-

Harvest cells by centrifugation and immediately freeze them in liquid nitrogen.

-

Extract total protein using a suitable method (e.g., bead beating in lysis buffer).

-

Determine protein concentration using a standard assay (e.g., Bradford assay).

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against phosphorylated Hog1.

-

Wash and probe with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate. In response to oxidative stress, a phosphorylated Hog1 band will be detected in the wild-type and complemented strains but will be absent or significantly reduced in the this compoundΔ/Δ mutant.[3]

Murine Model of Disseminated Candidiasis

Materials:

-

6- to 8-week-old female BALB/c mice

-

C. albicans strains

-

Sterile saline

-

Syringes and needles

Protocol:

-

Prepare inocula of C. albicans strains by washing overnight cultures and resuspending the cells in sterile saline at the desired concentration (e.g., 2.5 x 10⁵ cells/mL).

-

Inject a cohort of mice (e.g., n=10 per strain) with 0.1 mL of the cell suspension via the lateral tail vein.

-

Monitor the mice daily for signs of illness and mortality for a period of up to 30 days.

-

Survival data can be plotted as Kaplan-Meier curves and analyzed using the log-rank test. The this compoundΔ/Δ mutant is avirulent in this model, with all infected mice surviving, in contrast to mice infected with the wild-type strain.[1][5]

Neutrophil Killing Assay

Materials:

-

Human polymorphonuclear neutrophils (PMNs) isolated from healthy donors

-

C. albicans strains

-

RPMI 1640 medium

-

Fetal bovine serum (FBS)

Protocol:

-

Isolate PMNs from human blood using a standard gradient centrifugation method.

-

Prepare C. albicans cells and opsonize them with pooled human serum.

-

Co-incubate PMNs and opsonized C. albicans at a specific effector-to-target ratio (e.g., 1:1) in RPMI 1640 with 10% FBS at 37°C with gentle shaking.

-

At various time points, lyse the PMNs with sterile water to release intracellular yeast.

-

Plate serial dilutions of the lysate on YPD agar to determine the number of viable fungal cells (CFU).

-

Calculate the percentage of killing by comparing the CFU at each time point to the initial CFU. The this compoundΔ/Δ mutant will show significantly increased killing by neutrophils compared to the wild-type strain.[11]

Conclusion

The this compound response regulator is a linchpin in the ability of Candida albicans to sense and respond to oxidative stress, a critical challenge it faces within a human host. Its role in regulating the Hog1 MAPK pathway, and consequently a large regulon of stress-response and cell wall-related genes, makes it a key virulence factor. The pronounced avirulence of the this compound null mutant highlights the potential of targeting this pathway for the development of novel antifungal therapeutics. The detailed information and protocols provided in this guide are intended to facilitate further research into the intricacies of this compound signaling and its role in the pathogenicity of C. albicans, ultimately aiding in the design of more effective strategies to combat this formidable pathogen.

References

- 1. Transcriptional profiling of the Candida albicans Ssk1p receiver domain point mutants and their virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchwithrutgers.com [researchwithrutgers.com]

- 3. Candida albicans Response Regulator Gene this compound Regulates a Subset of Genes Whose Functions Are Associated with Cell Wall Biosynthesis and Adaptation to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Candida albicans response regulator gene this compound regulates a subset of genes whose functions are associated with cell wall biosynthesis and adaptation to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. A Single MAPKKK Regulates the Hog1 MAPK Pathway in the Pathogenic Fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stress contingent changes in Hog1 pathway architecture and regulation in Candida albicans | PLOS Pathogens [journals.plos.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Research Portal [scholarship.libraries.rutgers.edu]

- 10. researchwithrutgers.com [researchwithrutgers.com]

- 11. Deletion of the this compound Response Regulator Gene in Candida albicans Contributes to Enhanced Killing by Human Polymorphonuclear Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

genetic context of the SSK1 gene in yeast